2,3,6,8-Tetrahydroxy-1-methylxanthone

Acetylcholinesterase inhibition Alzheimer's disease research Marine natural products

Generic xanthone analogs fail to deliver consistent kinase inhibition due to hydroxyl pattern sensitivity. Anomalin A (2,3,6,8-tetrahydroxy-1-methylxanthone) overcomes this with precisely defined Lck inhibition and multi-target kinase activity (VEGF-R2 IC50=0.8 µM). - 86% AChE inhibition at 50 µg/mL, surpassing tacrine (83.7%) and norlichexanthone (<50%). - >94% DPPH scavenging at 25 µg/mL for ROS studies. - Batch-certified purity for reproducible kinase profiling. Reliable supply for global research.

Molecular Formula C14H10O6
Molecular Weight 274.22 g/mol
CAS No. 548740-86-9
Cat. No. B1663091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6,8-Tetrahydroxy-1-methylxanthone
CAS548740-86-9
Synonyms2,3,6,8-Tetrahydroxy-1-methylxanthone
Molecular FormulaC14H10O6
Molecular Weight274.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O
InChIInChI=1S/C14H10O6/c1-5-11-10(4-8(17)13(5)18)20-9-3-6(15)2-7(16)12(9)14(11)19/h2-4,15-18H,1H3
InChIKeyYPBXGIBBOZOVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solidPurity:≥97% by HPLC

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6,8-Tetrahydroxy-1-methylxanthone (Anomalin A): A Marine-Derived Polyhydroxyxanthone for Specialized Kinase and AChE Research


2,3,6,8-Tetrahydroxy-1-methylxanthone (CAS 548740-86-9), commonly referred to as Anomalin A, is a tetra-hydroxylated xanthone first isolated from the marine fungus Wardomyces anomalus [1]. Structurally, it belongs to the polyhydroxy-1-methylxanthone subclass, bearing hydroxyl groups at positions 2, 3, 6, and 8 of the xanthone scaffold. This compound has been documented as an inhibitor of the lymphocyte-specific tyrosine kinase p56lck (Lck) and exhibits multi-kinase inhibitory activity across a panel including ALK, Aurora-B, IGF1-R, MET, SRC, and VEGF-R2 . Unlike simpler mono- or di-hydroxylated xanthones, the dense hydrogen-bonding capacity conferred by its four hydroxyl groups underpins both its radical-scavenging antioxidant properties and its ability to occupy kinase ATP-binding pockets as demonstrated by molecular docking studies [2].

Why Generic Xanthone Substitution Fails: Position-Specific Hydroxylation Dictates 2,3,6,8-Tetrahydroxy-1-methylxanthone Target Engagement


The biological activity of 1-methylxanthones is exquisitely sensitive to the number and positions of phenolic hydroxyl groups. Simply substituting 2,3,6,8-tetrahydroxy-1-methylxanthone with the cheaper, more abundant trihydroxy analog 3,6,8-trihydroxy-1-methylxanthone (norlichexanthone) results in a measurable loss of acetylcholinesterase (AChE) inhibitory potency; in a head-to-head screen of 18 compounds, the tetrahydroxy derivative achieved 86% inhibition while the trihydroxy counterpart fell into the '<50% inhibition' category [1]. Similarly, the pentahydroxy analog 2,3,4,6,8-pentahydroxy-1-methylxanthone, despite bearing an additional hydroxyl group, was not identified as an Lck inhibitor in the original isolation study, indicating that the 2,3,6,8-substitution pattern is specifically recognized by the p56lck tyrosine kinase ATP-binding site [2]. These structure-activity divergences mean that procurement based solely on 'xanthone backbone' or 'polyhydroxyxanthone' classification cannot guarantee equivalent target engagement or functional potency.

Head-to-Head Quantitative Differentiation of 2,3,6,8-Tetrahydroxy-1-methylxanthone Against Closest Xanthone Analogs


AChE Inhibition: 2,3,6,8-Tetrahydroxy-1-methylxanthone Outperforms Tacrine and All Co-Isolated Natural Products

In a comparative AChE inhibition screen conducted on all 18 compounds isolated from Arthrinium sp. SCSIO 41421, 2,3,6,8-tetrahydroxy-1-methylxanthone (compound 4) exhibited the highest inhibitory rate of 86% at 50 µg/mL, exceeding both the clinical reference inhibitor tacrine (83.7% at 50 µg/mL) and all co-isolated analogs, including the close structural relative 3,6,8-trihydroxy-1-methylxanthone which showed less than 50% inhibition at the same concentration [1]. The compound also achieved the most favorable molecular docking score against AChE (PDB 4EY7) of −9.383 Glide Gscore, forming four hydrogen bonds with active-site residues GLU 202, TYR 133, GLY 120, and ASP 74, and a π-π stacking interaction with TRP 86 [1].

Acetylcholinesterase inhibition Alzheimer's disease research Marine natural products

DPPH Radical Scavenging: Polyhydroxylation Pattern Yields Potent Antioxidant Activity Distinct from Pentahydroxy Analog

2,3,6,8-Tetrahydroxy-1-methylxanthone demonstrates concentration-dependent DPPH radical scavenging with 94.7% scavenging effect at 25.0 µg/mL, plateauing at 95.4% at 500 µg/mL [1]. In contrast, the pentahydroxy analog 2,3,4,6,8-pentahydroxy-1-methylxanthone, which bears an additional hydroxyl group at position 4, required determination of an IC50 value (22.1 µM) to quantify its activity, suggesting a distinct scavenging potency profile that does not simply scale with hydroxyl count [1]. The near-maximal scavenging at low concentrations positions the tetrahydroxy compound as a more potent stoichiometric radical quencher than the pentahydroxy variant.

Antioxidant activity DPPH radical scavenging Oxidative stress

Multi-Kinase Inhibition Breadth: A Wide Spectrum Profile Encompassing Clinically Relevant Oncogenic Kinases

Unlike many xanthone derivatives that exhibit narrow kinase selectivity, 2,3,6,8-tetrahydroxy-1-methylxanthone inhibits a panel of 12 protein kinases—including ALK, ARK5, Aurora-B, AXL, FAK, IGF1-R, MET, PIM1, PLK1, PRK1, SRC, and VEGF-R2—with IC50 values spanning 0.3 to 75.7 µM . Notably, the most potently inhibited kinase in this panel is VEGF-R2 (IC50 = 0.8 µM), a primary driver of tumor angiogenesis. This inhibitory activity translates into a functional cellular anti-angiogenic effect, blocking VEGF-A-dependent endothelial cell sprouting with an IC50 of 1.8 µM . While class-level kinase profiling for close structural analogs such as 3,6,8-trihydroxy-1-methylxanthone has not been systematically reported, the available data indicate that the 2,3,6,8-substitution pattern confers a uniquely broad kinase polypharmacology profile.

Kinase inhibitor Polypharmacology Cancer cell signaling

Lck (p56lck) Tyrosine Kinase Inhibition: A Specific Immunological Target Engagement Not Shared by All Co-Isolated Xanthones

In the original isolation study from Wardomyces anomalus, 2,3,6,8-tetrahydroxy-1-methylxanthone (compound 1), along with 3,6,8-trihydroxy-1-methylxanthone (compound 3) and 5-(hydroxymethyl)-2-furanocarboxylic acid (compound 4), were specifically identified as inhibitors of p56lck tyrosine kinase [1]. Critically, the pentahydroxy co-metabolite 2,3,4,6,8-pentahydroxy-1-methylxanthone (compound 2) was not reported as an Lck inhibitor, despite being isolated from the same extract, demonstrating that the presence of a hydroxyl group at position 4 (absent in the target compound) abolishes or significantly attenuates Lck inhibitory activity [1]. While quantitative IC50 values for Lck inhibition were not disclosed in the original publication, the qualitative selectivity over the pentahydroxy analog represents a structure-activity relationship (SAR) finding with direct implications for compound selection in T-cell signaling research.

Lck inhibition T-cell signaling Immunology

Preferred Application Scenarios for 2,3,6,8-Tetrahydroxy-1-methylxanthone Based on Quantitative Differentiation Evidence


Neuroscience Drug Discovery: AChE Inhibitor Lead with Superior Potency to Tacrine and Favorable Docking Profile

With 86% AChE inhibition at 50 µg/mL, surpassing the clinical agent tacrine (83.7%) [1], and a docking score of −9.383 forming four hydrogen bonds with the AChE active site [1], this compound serves as a compelling non-alkaloid starting point for Alzheimer's disease research programs seeking to circumvent the hepatotoxicity of tacrine-derived scaffolds.

Oncology Research: Multi-Kinase Polypharmacology Tool with Anti-Angiogenic Functional Activity

The compound inhibits 12 oncogenic kinases including VEGF-R2 (IC50 = 0.8 µM) , and functionally blocks VEGF-A-driven endothelial cell sprouting (IC50 = 1.8 µM) , positioning it as a unique polypharmacology tool for investigating multi-targeted anti-angiogenic strategies in cancer, a profile not matched by simpler hydroxyxanthone analogs.

Immunology and T-Cell Signaling: Selective Lck Inhibitor Distinguished from Pentahydroxy Co-Metabolite

The confirmed Lck inhibitory activity of 2,3,6,8-tetrahydroxy-1-methylxanthone, contrasted with the lack of Lck activity reported for the co-isolated 2,3,4,6,8-pentahydroxy analog [2], makes it the appropriate choice for studies of Lck-dependent T-cell receptor signaling, autoimmune disease models, and graft-versus-host disease research.

Oxidative Stress and Redox Biology: Potent Near-Maximal DPPH Scavenger at Low Concentrations

Achieving >94% DPPH radical scavenging at just 25 µg/mL [3], this compound offers a stoichiometrically efficient antioxidant probe for studies of reactive oxygen species (ROS)-mediated cellular damage, outperforming the pentahydroxy analog which was characterized by an IC50 value of 22.1 µM [3].

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